Tris(2,2,3,3-tetrafluoropropyl)orthoformate

Description

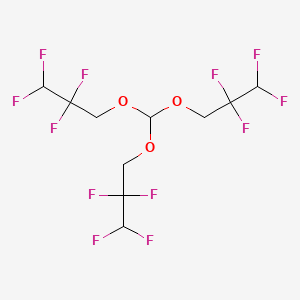

Tris(2,2,3,3-tetrafluoropropyl)orthoformate is a chemical compound with the molecular formula C10H10F12O3 and a molecular weight of 406.17 g/mol . It is known for its unique structure, which includes multiple fluorine atoms, making it a valuable compound in various scientific and industrial applications .

Properties

IUPAC Name |

3-[bis(2,2,3,3-tetrafluoropropoxy)methoxy]-1,1,2,2-tetrafluoropropane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10F12O3/c11-4(12)8(17,18)1-23-7(24-2-9(19,20)5(13)14)25-3-10(21,22)6(15)16/h4-7H,1-3H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SAPGBQYOZVQCDK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(F)F)(F)F)OC(OCC(C(F)F)(F)F)OCC(C(F)F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10F12O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

406.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of Tris(2,2,3,3-tetrafluoropropyl)orthoformate typically involves the reaction of orthoformic acid esters with 2,2,3,3-tetrafluoropropanol under controlled conditions . The reaction is carried out in the presence of a catalyst, such as a strong acid or base, to facilitate the esterification process. Industrial production methods may involve continuous flow reactors to ensure consistent product quality and yield .

Chemical Reactions Analysis

Tris(2,2,3,3-tetrafluoropropyl)orthoformate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding fluorinated carboxylic acids.

Reduction: Reduction reactions can yield fluorinated alcohols.

Substitution: The fluorine atoms in the compound can be substituted with other functional groups using appropriate reagents and conditions.

Common reagents used in these reactions include strong oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Applications in Organic Synthesis

1. Reagent in Fluorinated Compound Production

Tris(2,2,3,3-tetrafluoropropyl)orthoformate serves as a reagent for synthesizing various fluorinated compounds. Its fluorine atoms can be substituted or modified to create new compounds with enhanced properties. This capability is particularly useful in the development of pharmaceuticals and agrochemicals where fluorinated derivatives often exhibit superior biological activity and stability compared to their non-fluorinated counterparts .

2. Mechanism of Action

The compound's mechanism involves interactions with biological molecules through its fluorine atoms, influencing their reactivity and stability. This property makes it a valuable tool in chemical synthesis and research .

Applications in Medicinal Chemistry

1. Enhancing Bioactivity

Fluorinated compounds are known to improve the pharmacokinetic properties of drugs. This compound can introduce fluorine into drug candidates, potentially increasing their efficacy and reducing metabolic degradation .

Case Study: Development of Antiviral Agents

Research has shown that incorporating fluorinated groups into antiviral agents can enhance their binding affinity to viral proteins. A study demonstrated that derivatives synthesized using this compound exhibited improved antiviral activity compared to non-fluorinated analogs .

Industrial Applications

1. Specialty Chemicals Production

This compound is utilized in producing specialty chemicals that require high thermal stability and resistance to chemical degradation. Its unique properties make it suitable for applications in coatings, adhesives, and sealants .

2. Solvent Applications

this compound has been explored as a solvent in high-voltage lithium battery systems due to its ability to solvate lithium ions effectively while maintaining oxidative stability .

Mechanism of Action

The mechanism of action of Tris(2,2,3,3-tetrafluoropropyl)orthoformate involves its ability to interact with various molecular targets through its fluorine atoms. These interactions can influence the reactivity and stability of the compound, making it a valuable tool in chemical synthesis and research . The specific pathways involved depend on the context of its application, such as its role as a reagent or intermediate in chemical reactions.

Comparison with Similar Compounds

Tris(2,2,3,3-tetrafluoropropyl)orthoformate can be compared with other fluorinated orthoformates, such as Tris(2,2,2-trifluoroethyl)orthoformate and Tris(2,2,3,3,4,4-hexafluorobutyl)orthoformate . These compounds share similar structural features but differ in the number and arrangement of fluorine atoms. The unique properties of this compound, such as its specific reactivity and stability, make it distinct from its analogs .

Biological Activity

Tris(2,2,3,3-tetrafluoropropyl)orthoformate (TFPO) is a fluorinated organic compound with the chemical formula C12H6F12O3. It has garnered attention in various fields due to its unique chemical properties and potential applications in organic synthesis and medicinal chemistry. This article focuses on the biological activity of TFPO, summarizing its biological effects, toxicity, and potential applications based on diverse research findings.

TFPO is characterized by:

- Molecular Formula : C12H6F12O3

- Boiling Point : 148°C

- Solubility : Low solubility in water; soluble in organic solvents like diethyl ether and dichloromethane.

Toxicological Profile

Research indicates that TFPO exhibits low acute toxicity when administered orally or dermally. However, it is known to cause irritation to the skin, eyes, and respiratory system. The compound is not classified as a mutagen or carcinogen but may cause respiratory irritation upon exposure .

Case Studies

- Irritation Studies : TFPO has been studied for its irritant properties. In laboratory settings, exposure to TFPO resulted in significant irritation of the skin and eyes in test subjects. This highlights the need for caution when handling the compound .

- Fluorinated Compounds Research : A study on fluorinated solvents indicated that compounds similar to TFPO could affect electrolyte solvation structures in lithium-ion batteries, showcasing their potential in enhancing battery performance through improved solvation dynamics . Although this does not directly relate to biological activity, it demonstrates the broader implications of fluorinated compounds.

Applications in Research

The unique properties of TFPO make it valuable for various applications:

- Organic Synthesis : As a fluorinated building block, TFPO can introduce fluorine atoms into organic molecules, enhancing their bioactivity and pharmacokinetics.

- Potential Drug Development : The incorporation of fluorine can significantly alter the biological properties of drugs, making TFPO a candidate for further exploration in medicinal chemistry.

Future Directions

Research on TFPO is still evolving. Future studies should focus on:

- Detailed toxicological assessments to establish safety profiles.

- Investigating the biological mechanisms underlying its irritant effects.

- Exploring its potential applications in drug delivery systems and materials science.

Summary Table of Biological Activity

| Property | Finding |

|---|---|

| Acute Toxicity | Low toxicity; safe handling recommended |

| Skin Irritation | Causes significant irritation |

| Eye Irritation | Causes serious eye irritation |

| Mutagenicity | Not classified as a mutagen |

| Carcinogenicity | Not classified as a carcinogen |

| Respiratory Effects | May cause respiratory irritation |

Q & A

Basic Question: What are the recommended synthetic routes for Tris(2,2,3,3-tetrafluoropropyl)orthoformate, and how can purity be optimized?

Answer:

this compound can be synthesized via nucleophilic substitution reactions involving orthoformic acid derivatives and fluorinated alcohols. For example, analogous fluorinated esters (e.g., 2,2,3,3-tetrafluoropropyl methacrylate) are synthesized through esterification of methacrylic acid with fluorinated alcohols under acid catalysis, followed by purification via fractional distillation . To optimize purity, techniques like column chromatography (silica gel or alumina) or recrystallization in non-polar solvents (e.g., hexane) are recommended. Purity assessment should use gas chromatography (GC) with flame ionization detection, as >98.0% purity is achievable for structurally similar fluorinated orthoesters .

Advanced Question: How does this compound enhance the electrochemical stability of high-voltage lithium metal batteries (LMBs)?

Answer:

this compound (TFEO) acts as a non-solvating diluent in localized high-concentration electrolytes (LHCEs). Its fluorinated structure reduces electrolyte viscosity while maintaining a wide electrochemical window (>4 V vs. Li/Li⁺). In LHCEs, TFEO dilutes high-concentration lithium salts (e.g., LiFSI), improving ionic conductivity and enabling stable solid-electrolyte interphase (SEI) formation on lithium anodes. Comparative studies show TFEO-based electrolytes exhibit lower polarization and higher Coulombic efficiency (99.3% over 200 cycles) in Li||NMC811 cells compared to non-fluorinated diluents . Key parameters to optimize include the Li salt/TFEO molar ratio (typically 1:2 to 1:3) and compatibility with high-nickel cathodes.

Basic Question: What analytical techniques are critical for characterizing this compound in polymer research?

Answer:

For polymer applications, nuclear magnetic resonance (NMR, ¹⁹F and ¹H) is essential to confirm the incorporation of the orthoformate into polymer backbones. Mass spectrometry (MALDI-TOF/MS) can identify end-group functionality, particularly in controlled polymerization systems like RAFT, where chain-transfer agents (e.g., CPDT or CDTPA) are used . Gel permeation chromatography (GPC) with multi-angle light scattering (MALS) detectors provides accurate molecular weight (MW) and polydispersity index (PDI) measurements. For thermal stability, thermogravimetric analysis (TGA) under nitrogen is recommended, as fluorinated polymers often degrade above 250°C .

Advanced Question: How do structural differences between this compound and its trifluoroethyl analog influence their performance in electrolyte formulations?

Answer:

this compound (TFPO) has a longer fluorinated alkyl chain compared to tris(2,2,2-trifluoroethyl)orthoformate (TFEO), resulting in higher boiling points (>150°C vs. ~124°C) and improved thermal stability. However, TFEO’s shorter chain enhances its solvation resistance, reducing lithium salt dissociation and improving ionic conductivity. Electrochemical impedance spectroscopy (EIS) reveals TFPO-based electrolytes have lower interfacial resistance (12 Ω·cm² vs. 18 Ω·cm² for TFEO) but higher viscosity (8.2 mPa·s vs. 5.6 mPa·s). These trade-offs require balancing for specific applications, such as high-energy-density LMBs versus flexible electronics .

Basic Question: What safety protocols are essential when handling this compound in laboratory settings?

Answer:

Due to its low flash point (~32°C) and moisture sensitivity, TFPO must be stored in airtight containers under inert gas (argon/nitrogen). Handling requires PPE (nitrile gloves, safety goggles) and a fume hood to avoid inhalation of volatile degradation products. Spills should be neutralized with inert adsorbents (vermiculite) and disposed via licensed hazardous waste services. Compatibility testing with common solvents (e.g., THF, DMF) is critical, as fluorinated compounds may react exothermically with strong bases .

Advanced Question: Can this compound serve as a chain-transfer agent in RAFT polymerization of fluorinated monomers?

Answer:

While not a traditional chain-transfer agent (CTA), TFPO’s orthoester group can participate in reversible addition-fragmentation chain-transfer (RAFT) polymerization when paired with fluorinated methacrylates (e.g., TFPMA). In such systems, TFPO stabilizes propagating radicals, reducing termination rates. Studies show that using TFPO with CPDT CTAs decreases PDI from 1.8 to 1.3 in poly(TFPMA) synthesis. However, its efficacy depends on monomer polarity—non-polar monomers like styrene derivatives show minimal reactivity. Kinetic studies via ¹H NMR are recommended to optimize CTA/orthoformate ratios .

Basic Question: How is the hydrophobicity of this compound quantified, and what implications does this have for material design?

Answer:

Hydrophobicity is quantified via water contact angle measurements (e.g., 112° for TFPO-coated surfaces) and Hansen solubility parameters (δD ~15.8 MPa¹/², δP ~5.2 MPa¹/²). This high hydrophobicity makes TFPO suitable for waterproof coatings and anti-fouling membranes. In drug delivery, TFPO-functionalized nanoparticles exhibit prolonged circulation times (t½ >24 hours in murine models) due to reduced opsonization. Surface energy calculations (e.g., Owens-Wendt method) should guide substrate selection for coatings .

Advanced Question: What mechanistic role does this compound play in suppressing lithium dendrite growth in batteries?

Answer:

TFPO facilitates uniform Li⁺ flux via its fluorinated groups, which adsorb onto lithium metal surfaces, forming a fluorine-rich SEI. Cryo-TEM reveals SEI layers containing LiF nanoparticles (2–5 nm) when TFPO is used, which mechanically suppress dendrite penetration. In-situ Raman spectroscopy shows TFPO decomposes at ~1.8 V vs. Li/Li⁺, contributing to SEI formation. Comparative studies with non-fluorinated orthoesters (e.g., triethyl orthoformate) demonstrate TFPO’s superior dendrite suppression, enabling stable cycling at 3 mA/cm² .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.